
Indeno(1,2,3-kl)acridine
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Overview
Description
Indeno(1,2,3-kl)acridine is a polycyclic aromatic hydrocarbon (PAH) characterized by fused indeno and acridine rings. Acridine-based compounds are notable for their planar, conjugated structures, which facilitate interactions with biological macromolecules like DNA, making them relevant in pharmacology and environmental toxicology . For instance, pyrido[2,3,4-kl]acridine derivatives exhibit cytotoxic properties, while indenoquinoxaline analogs demonstrate anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno(1,2,3-kl)acridine typically involves multi-step organic reactions. One common method is the intramolecular Povarov reaction, which involves the cyclization of aromatic amines with aldehydes and olefins under acidic conditions . This reaction is known for its efficiency in constructing nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of acidic magnetic dendrimers as catalysts has been reported to facilitate the synthesis of related compounds under mild conditions . These catalysts can be easily separated and recycled, making the process more sustainable.
Chemical Reactions Analysis
Table 1: Representative Yields for Indenoquinoline Derivatives
Entry | Aldehyde (R) | Enaminone (R') | Yield (%) |
---|---|---|---|
1 | 4-Bromophenyl | 4-Methylphenyl | 82 |
2 | 4-Nitrophenyl | Phenyl | 75 |
3 | 2-Chlorophenyl | 4-Methoxyphenyl | 76 |
Oxidation and Reduction
The compound undergoes redox reactions characteristic of acridine derivatives:
-
Oxidation : Air oxidation at elevated temperatures converts intermediates to indenopyridines (e.g., 4a in Table 2) .
-
Reduction : Catalytic hydrogenation yields 9,10-dihydro derivatives (leucoacridines) .
Table 2: Oxidation of Indenoacridine Intermediates
Entry | Substrate | Product | Conditions | Yield (%) |
---|---|---|---|---|
1 | 3a | Indenopyridine 4a | 1,4-Dioxane, reflux | 90 |
2 | 3m | Indenopyridine 4h | RT (2 weeks) | 60 |
Cycloaddition Reactions
Indeno(1,2,3-kl)acridine participates in domino reactions to form spirocyclic frameworks:
-
Reactants : α,β-Unsaturated aldimines and 2-arylidene-1,3-indanediones .
-
Mechanism : Sequential aza/oxa-Diels–Alder reactions via endo-transition states (Scheme 2) .
Table 3: Diastereoselective Spirocyclization
Entry | Aldimine (Ar₁) | Indanedione (Ar₂) | Yield (%) |
---|---|---|---|
1 | 4-Bromophenyl | Phenyl | 82 |
2 | 4-Nitrophenyl | 4-Methoxyphenyl | 80 |
3 | 2-Chlorophenyl | 4-Bromophenyl | 78 |
Functionalization via Alkylation
The nitrogen atom in the acridine ring undergoes alkylation:
-
Reactants : Alkyl iodides (e.g., methyl iodide).
-
Product : N-Alkyl acridinium salts, which oxidize to N-alkyl acridones .
Mechanistic Pathway:
-
N-Alkylation :
Indenoacridine+R-I→N-Alkyl acridinium iodide -
Oxidation :
N-Alkyl acridiniumK3[Fe(CN)6]N-Alkyl acridone
Intercalation with Biomolecules
The planar structure enables non-covalent interactions:
-
DNA Intercalation : Disrupts replication by inserting between base pairs.
-
Protein Binding : Inhibits enzymes like topoisomerases via π-stacking and hydrogen bonding.
Photochemical Reactivity
As a photobase, this compound exhibits pH-dependent excited-state behavior:
Scientific Research Applications
Material Science Applications
Indeno(1,2,3-kl)acridine has garnered attention in the field of materials science due to its promising electronic properties. It is utilized in the development of organic semiconductors and photovoltaic cells. The compound's ability to facilitate charge transport makes it a candidate for organic electronic devices, which are crucial for advancements in flexible electronics and solar energy conversion technologies.
This compound has been investigated for its biological activities, particularly its potential as an anticancer agent. The compound exhibits a mechanism of action primarily through intercalation into DNA, disrupting normal cellular functions such as replication and transcription. This interference can lead to cell death, making it a subject of interest in cancer research.
Case Studies on Anticancer Activity
- Study 1 : Research has shown that this compound can bind to DNA and proteins, leading to significant biological effects including cytotoxicity in cancer cells. The binding affinity of the compound varies based on structural modifications.
- Study 2 : A study investigated the interactions of this compound with topoisomerases—enzymes that manage DNA topology during replication. The compound demonstrated potent inhibition of topoisomerase IIα, suggesting its potential as a chemotherapeutic agent against various cancers .
Table 2: Summary of Biological Studies
Study | Findings |
---|---|
Study 1 | This compound shows cytotoxicity in cancer cells through DNA intercalation. |
Study 2 | Inhibition of topoisomerase IIα indicates potential for anticancer therapy. |
Synthetic Routes and Modifications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of substituted phenyl compounds through condensation and rearrangement steps. Structural modifications can enhance its biological activity and electronic properties .
Synthesis Overview
- Starting Materials : Substituted phenyl compounds.
- Key Reactions : Cyclization, condensation.
- Yield : Varies based on reaction conditions.
Mechanism of Action
The primary mechanism by which Indeno(1,2,3-kl)acridine exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, leading to the disruption of essential biological processes such as DNA replication and transcription . The compound’s planar structure allows it to fit snugly between the base pairs, stabilizing the DNA-intercalator complex and inhibiting the activity of DNA-dependent enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Key Structural and Chemical Properties
*Note: Structural data for this compound is inferred from analogous compounds.
Key Differences :
- Indeno[1,2,3-cd]pyrene lacks the nitrogen atom present in acridine derivatives, making it a non-heterocyclic PAH .
- Pyridoacridines incorporate pyridine rings, enhancing their polarity and bioavailability compared to purely hydrocarbon-based PAHs .
Table 2: Comparative Bioactivity Profiles
Key Findings :
- Pyridoacridines and quinoacridiniums show potent antitumor activity, with some derivatives advancing to preclinical trials .
- Indenoquinoxaline derivatives (e.g., compound 7) exhibit dual anti-inflammatory and antiepileptic effects, outperforming standard drugs in rodent models .
- Environmental PAHs like Indeno[1,2,3-cd]pyrene are prioritized in regulatory monitoring due to carcinogenicity .
Environmental and Regulatory Considerations
- Detection: Indeno[1,2,3-cd]pyrene and dibenz(a,j)acridine are monitored in groundwater and soil via EPA Method 8100, with detection limits < 1 μg/L .
- Regulatory Status : These compounds are classified as hazardous under Washington State Guidelines and the National Pollutant Release Inventory (NPRI) .
Biological Activity
Indeno(1,2,3-kl)acridine is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound belongs to the indenoacridine family, characterized by its unique structure that facilitates interactions with biological macromolecules such as DNA and proteins. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C19H11N and a molecular weight of approximately 253.3 g/mol. Its structure consists of multiple fused aromatic rings which contribute to its electronic properties and biological interactions. The compound's ability to intercalate into DNA is a key feature that underlies its anticancer potential.
The primary mechanism through which this compound exerts its biological effects is through DNA intercalation . This process disrupts normal cellular functions such as replication and transcription, leading to cell death. The compound's interaction with DNA can result in the formation of DNA adducts, which are critical in understanding its cytotoxic effects.
Key Mechanisms:
- Intercalation into DNA : Disrupts replication and transcription.
- Formation of DNA Adducts : Alters genetic material leading to mutations.
- Inhibition of Enzymatic Activity : Affects various enzymes and proteins involved in cellular processes.
Anticancer Properties
This compound has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from recent studies:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
MCF-7 (breast cancer) | 4.5 | Cell cycle arrest |
HCT-116 (colon cancer) | 3.8 | Inhibition of proliferation |
K562 (leukemia) | 6.0 | Increased DNA fragmentation |
These studies demonstrate that this compound can effectively inhibit the growth of various cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Study on Antitumor Activity :
A study published in Cancer Letters evaluated the cytotoxicity of this compound against several human cancer cell lines. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with the most potent effects observed in HeLa cells . -
Mechanistic Insights :
Research published in Molecular Cancer Therapeutics explored the molecular mechanisms underlying the anticancer activity of this compound. The study found that treatment with the compound led to increased levels of phosphorylated p53 and activated caspases, indicating the induction of apoptosis through a mitochondrial pathway . -
Comparative Analysis :
A comparative study highlighted how structural modifications to indenoacridines could enhance their biological activity. It was noted that certain derivatives exhibited improved binding affinities for DNA and increased cytotoxicity compared to this compound itself .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing Indeno(1,2,3-kl)acridine derivatives?
Answer: A robust approach involves multi-component reactions under basic conditions. For example, K₂CO₃-promoted three-component reactions of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione yield chromeno-indeno-pyridine scaffolds. This method achieves moderate to high yields (60–85%) and allows modular substitution via varying aldehydes . Alternative routes include cyclization of pre-functionalized intermediates, such as α-chloroiminium salts reacting with nucleophiles, though yields may vary depending on substituent effects .
Q. Basic: How can the structural integrity of this compound derivatives be validated?
Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies proton environments and carbonyl/aromatic carbons. For example, carbonyl peaks typically appear at δ 180–190 ppm in ¹³C NMR .
- X-ray crystallography : Resolves bond lengths and angles, confirming fused polycyclic frameworks. A study on chromeno-indeno-pyridines reported C=O bond lengths of 1.21–1.23 Å and dihedral angles <5° for planar structures .
- HRMS : Validates molecular formulae (e.g., [M+H]⁺ for C₂₂H₁₄N₂O₂ at m/z 346.1056) .
Q. Basic: What analytical methods are used to detect this compound in environmental samples?
Answer: High-performance liquid chromatography (HPLC) paired with specialized columns (e.g., SH-Rxi™-PAH columns) and fluorescence detection is standard. Calibration requires certified reference materials like Indeno(1,2,3-cd)pyrene-d₁₂ (10 mg/L in acetone), which shares structural similarities. Detection limits for PAHs in environmental matrices typically range from 0.1–1.0 µg/L .
Q. Advanced: How can reaction conditions be optimized for synthesizing this compound-based heterocycles?
Answer: Key parameters include:
- Catalyst/base selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in promoting cyclization .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification .
- Temperature : Reactions at 80–100°C balance yield and decomposition risks. For example, 12-(4-methoxyphenyl)chromeno-indeno-pyridine achieved 82% yield at 90°C .
- Substituent effects : Electron-donating groups (e.g., -OCH₃) on aldehydes improve electrophilicity and cyclization efficiency .
Q. Advanced: What role do Indeno-acridine derivatives play in cancer therapeutics?
Answer: Indeno[1,2-b]pyrazine derivatives are potent USP7 inhibitors, disrupting oncogenic protein stability. Structure-activity relationship (SAR) studies highlight:
- Scaffold substitution : Acridine and pyrazine moieties enhance binding to USP7’s catalytic domain.
- Potency : IC₅₀ values range from 0.5–10 µM, with selectivity over other deubiquitinases .
- Mechanistic validation : Use siRNA knockdowns and Western blotting to confirm target protein degradation (e.g., p53 stabilization) .
Q. Advanced: How should researchers address contradictions in reported synthetic yields for Indeno-acridine systems?
Answer: Systematically evaluate:
- Purity of starting materials : Hydrazones or aldehydes with >95% purity reduce side reactions .
- Analytical calibration : Cross-validate yields using internal standards (e.g., deuterated PAHs) .
- Reaction monitoring : Employ TLC or in-situ IR to detect intermediates and optimize reaction timelines .
Q. Advanced: What methodologies are used to study the environmental degradation of this compound?
Answer: Simulate degradation via:
- Photolysis : Expose to UV light (254 nm) and monitor using GC-MS. Degradation products include quinones and fragmented aromatic species .
- Microbial degradation : Use Sphingomonas spp. cultures and track metabolite formation via LC-QTOF-MS .
- Half-life estimation : Apply first-order kinetics to degradation data under controlled pH/temperature .
Q. Advanced: How can computational modeling predict the electronic properties of this compound?
Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map HOMO-LUMO gaps : Predict redox behavior (e.g., gaps ~3.5 eV indicate semiconductor potential) .
- Charge distribution : Identify electrophilic sites for functionalization (e.g., C-2 in acridine rings) .
- Docking studies : Simulate interactions with biological targets (e.g., USP7) using AutoDock Vina .
Properties
CAS No. |
386-77-6 |
---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
13-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11N/c1-2-7-13-12(6-1)14-9-5-11-17-19(14)18(13)15-8-3-4-10-16(15)20-17/h1-11H |
InChI Key |
QKNNKYUQAGCZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=NC5=CC=CC=C5C2=C43 |
Origin of Product |
United States |
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